molecular formula C9H8N2O3S B8789706 8-Aminoquinoline-5-sulfonic acid CAS No. 41606-26-2

8-Aminoquinoline-5-sulfonic acid

Cat. No. B8789706
Key on ui cas rn: 41606-26-2
M. Wt: 224.24 g/mol
InChI Key: NLUUWZYRMSDVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04407931

Procedure details

In a 250 ml 1-neck round-bottomed flask fitted with a reflux condenser was placed 25.0 g (0.0724 m) of the pyridinium 8-acetamido-5-quinolinesulfonate and 30 ml water. The slurry was heated to effect solution, 30 ml concentrated hydrochloric acid added and the mixture heated to reflux for 1 hour with stirring. A thick crystalline mass separated during the heating period. The thick slurry was then chilled to 0°-5° C. for several hours, filtered and washed with cold 6 N hydrochloric acid and THF. The yield was 11.3 g (70 percent) of product as off-white needles.
Name
pyridinium 8-acetamido-5-quinolinesulfonate
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[C:14]2[N:13]=[CH:12][CH:11]=[CH:10][C:9]=2[C:8]([S:15]([O-:18])(=[O:17])=[O:16])=[CH:7][CH:6]=1)(=O)C.[NH+]1C=CC=CC=1.Cl>O>[NH2:4][C:5]1[C:14]2[N:13]=[CH:12][CH:11]=[CH:10][C:9]=2[C:8]([S:15]([OH:18])(=[O:17])=[O:16])=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
pyridinium 8-acetamido-5-quinolinesulfonate
Quantity
25 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=2C=CC=NC12)S(=O)(=O)[O-].[NH+]1=CC=CC=C1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 250 ml 1-neck round-bottomed flask fitted with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was heated
ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
A thick crystalline mass separated during the heating period
TEMPERATURE
Type
TEMPERATURE
Details
The thick slurry was then chilled to 0°-5° C. for several hours
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with cold 6 N hydrochloric acid and THF

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C=2C=CC=NC12)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.